

Technical Guide: Methyl 5-amino-3-chloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-amino-3-chloropyridine-2-carboxylate

Cat. No.: B572515

[Get Quote](#)

CAS Number: 1803612-15-8 (for hydrochloride salt)

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 5-amino-3-chloropyridine-2-carboxylate**, a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthetic pathway, and its potential applications as a versatile building block for the development of novel therapeutic agents.

Chemical and Physical Properties

Methyl 5-amino-3-chloropyridine-2-carboxylate is most commonly available as its hydrochloride salt. The properties of this salt are summarized in the table below. At present, a specific CAS number for the free base is not widely documented in publicly available databases.

Property	Value	Source
IUPAC Name	methyl 5-amino-3-chloropyridine-2-carboxylate hydrochloride	
CAS Number	1803612-15-8	[1] [2]
Molecular Formula	C ₇ H ₈ Cl ₂ N ₂ O ₂	[1] [2]
Molecular Weight	223.06 g/mol	[1]
Appearance	Solid (form may vary)	
Storage	Sealed in a dry environment at room temperature.	[1]

Note: Specific quantitative data such as melting point, solubility, and detailed spectral data are often lot-specific and can be found on the Certificate of Analysis (CoA) provided by the supplier.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 5-amino-3-chloropyridine-2-carboxylate** is not readily available in peer-reviewed literature, a plausible synthetic route can be proposed based on established methodologies for analogous pyridine derivatives. The following multi-step synthesis is a logical and feasible approach.

Proposed Synthetic Pathway

The proposed synthesis of **Methyl 5-amino-3-chloropyridine-2-carboxylate** can be envisioned to proceed through the following key steps, starting from a readily available pyridine precursor:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **Methyl 5-amino-3-chloropyridine-2-carboxylate**.

Detailed Experimental Protocols (Proposed)

Step 1: Nitration of 2,3-Dichloropyridine

- Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
- Procedure:
 - To the flask, add concentrated sulfuric acid (5-10 molar equivalents relative to the starting material).
 - Cool the acid to 0-5 °C in an ice-salt bath.
 - Slowly add 2,3-dichloropyridine (1.0 eq.) to the stirred sulfuric acid, maintaining the temperature below 10 °C.
 - Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to concentrated sulfuric acid (2-3 eq.) in a separate flask, pre-cooled to 0 °C.
 - Add the nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
 - After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
 - Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
 - Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., dichloromethane).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2,3-dichloro-5-nitropyridine.

Step 2: Cyanation of 2,3-Dichloro-5-nitropyridine

- Apparatus: A Schlenk flask or a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.

- Procedure:

- To the flask, add 2,3-dichloro-5-nitropyridine (1.0 eq.), a cyanide source (e.g., potassium cyanide or zinc cyanide), and a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}_2(\text{dba})_3$) with a suitable ligand.
- Add an anhydrous, degassed solvent such as DMF or dioxane.
- Purge the flask with nitrogen or argon for 15-20 minutes.
- Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction mixture, and quench with a suitable aqueous solution.
- Extract the product with an organic solvent, wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography to obtain 3-chloro-2-cyano-5-nitropyridine.

Step 3: Hydrolysis of 3-Chloro-2-cyano-5-nitropyridine

- Procedure: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.
 - Acidic Hydrolysis: Reflux the nitrile in a mixture of concentrated sulfuric acid and water.
 - Basic Hydrolysis: Reflux the nitrile in an aqueous or alcoholic solution of a strong base like sodium hydroxide, followed by acidification.
- The resulting 3-chloro-5-nitropicolinic acid can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration.

Step 4: Esterification of 3-Chloro-5-nitropicolinic acid

- Procedure: The carboxylic acid is converted to its methyl ester. A common method is Fischer-Speier esterification.

- Dissolve the carboxylic acid in an excess of methanol.
- Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
- Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
- Remove the excess methanol in *vacuo*.
- Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
- Dry the organic layer and concentrate to yield **Methyl 3-chloro-5-nitropicolinate**.

Step 5: Reduction of the Nitro Group

- Procedure: The nitro group is reduced to an amino group.
 - Dissolve **Methyl 3-chloro-5-nitropicolinate** in a suitable solvent such as ethanol, methanol, or ethyl acetate.
 - Add a catalyst, typically palladium on activated carbon (Pd/C, 5-10 wt. %).
 - Carry out the hydrogenation using hydrogen gas (either from a balloon or a pressurized vessel) or a transfer hydrogenation reagent like ammonium formate.
 - Stir the mixture at room temperature until the reaction is complete.
 - Filter off the catalyst through a pad of celite and concentrate the filtrate in *vacuo* to obtain the crude product.
 - Purify by column chromatography or recrystallization to yield **Methyl 5-amino-3-chloropyridine-2-carboxylate**. The hydrochloride salt can be prepared by treating a solution of the free base with ethereal HCl.

Applications in Drug Discovery and Development

Substituted pyridine scaffolds are privileged structures in medicinal chemistry due to their ability to form key interactions with biological targets. **Methyl 5-amino-3-chloropyridine-2-carboxylate** serves as a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications.

- As a Versatile Intermediate: The presence of multiple functional groups (amino, chloro, and methyl ester) at specific positions on the pyridine ring allows for a variety of chemical modifications. This makes it an attractive starting material for the synthesis of more complex molecules in drug discovery programs.
- Potential as Kinase Inhibitors: Pyridine derivatives are known to be effective scaffolds for the development of kinase inhibitors. For instance, some nitropyridine derivatives have been investigated as potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in signaling pathways that regulate cell growth and survival.
- Antimicrobial and Anticancer Agents: The pyridine nucleus is a common feature in many compounds with demonstrated antimicrobial and anticancer activities. The functional groups on **Methyl 5-amino-3-chloropyridine-2-carboxylate** can be modified to generate libraries of compounds for screening against various pathogens and cancer cell lines.
- Agrochemicals: Similar to their applications in pharmaceuticals, substituted pyridines are also important intermediates in the synthesis of agrochemicals, including herbicides, insecticides, and fungicides.

Safety and Handling

While a specific safety data sheet for **Methyl 5-amino-3-chloropyridine-2-carboxylate** hydrochloride is not widely available, data from structurally related aminopyridines and chloropyridines suggest that this compound should be handled with care.

- General Hazards: Similar compounds are often classified as harmful if swallowed, and may cause skin and eye irritation.
- Handling Precautions:
 - Use in a well-ventilated area or under a chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place.

Disclaimer: This technical guide is intended for informational purposes for research and development professionals. The information provided, particularly the experimental protocols, is based on established chemical principles and analogies to related compounds. Researchers should always consult relevant safety data sheets and perform their own risk assessments before handling this chemical or attempting any synthetic procedures. Experimental conditions may require optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1803612-15-8|Methyl 5-amino-3-chloropyridine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Technical Guide: Methyl 5-amino-3-chloropyridine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b572515#methyl-5-amino-3-chloropyridine-2-carboxylate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com